molecular formula C9H11N5O B5600863 N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No. B5600863
M. Wt: 205.22 g/mol
InChI Key: GGBFIPHYNRZHPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide and its derivatives involves complex mechanisms. For instance, the treatment of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide in potassium hydroxide and ethanol solution leads to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol. This compound can then be transformed into six N-substituted amide derivatives through reaction with different chloroacetamides. The synthesis is confirmed by IR, NMR, and MS data (Nguyen Tien Cong et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated using crystallography and spectroscopic methods. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined, revealing molecules forming inversion dimers via N—H⋯N hydrogen bonds and π-stacking interactions between neighboring aromatic systems (H. Repich et al., 2017).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions to afford different functional derivatives. For instance, reactions with active methylene compounds, hydrazine hydrate, and hydroxylamine result in the formation of trisubstituted pyridines, substituted pyrazoles, and isoxazoles, among others. These reactions are vital for the chemical modification and potential application of these compounds (T. Farghaly, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of this compound derivatives are critical for their practical applications. These properties are typically determined through experimental measurements and theoretical calculations, including density functional theory (DFT) studies which compare the calculated molecular structures with X-ray diffraction values (Yiding Geng et al., 2023).

properties

IUPAC Name

N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-4-6(2)14-9(10-5)12-8(13-14)11-7(3)15/h4H,1-3H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBFIPHYNRZHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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